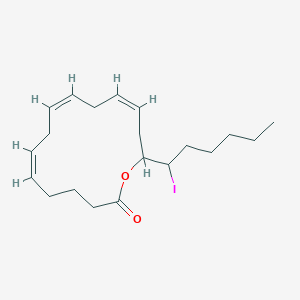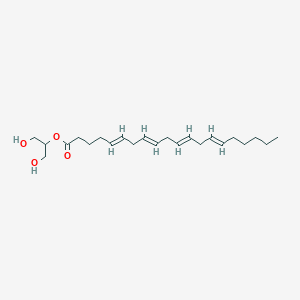
2-Arachidonoylglycerol, 2-AG
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Eicosa-5,8,11,14-tetraenoic acid 1,3-dihydroxypropan-2-yl ester is an endocannabinoid.
Aplicaciones Científicas De Investigación
Neurophysiological Functions and Therapeutic Potential
2-AG is a crucial regulator of neurotransmitter release, impacting emotion, cognition, energy balance, and pain sensation. Its biosynthetic and metabolic pathways are key to understanding its biological roles. Modulating 2-AG levels in the brain presents potential therapeutic benefits for conditions related to its regulatory functions (Baggelaar, Maccarrone, & van der Stelt, 2018).
Biosynthesis and Degradation
The endocannabinoid system, including 2-AG, plays a pivotal role in synaptic retrograde signaling in the central nervous system. The enzymes involved in 2-AG's biosynthesis and degradation are critical for its regulation. Understanding these enzymatic pathways is essential for grasping 2-AG's function and its impact on tissue levels (Ueda, Tsuboi, Uyama, & Ohnishi, 2011).
Role in Synaptic Depression
Alterations in 2-AG levels can significantly impact synaptic depression in the cerebellum. Studies on MAGL knockout mice have shown that 2-AG accumulation leads to changes in several forms of 2-AG-mediated synaptic depression, highlighting the intricate role of 2-AG in synaptic modulation (Zhong et al., 2011).
Synthesis Techniques
Advancements in the synthesis of 2-AG have been reported, offering greener, simpler, and more economical methods. These improvements facilitate the production of 2-AG for research and potential therapeutic applications, highlighting the ongoing efforts to refine and enhance the accessibility of this significant compound (Wang, Li, Wang, Jin, & Wang, 2014).
Inhibition of DAGLs in Neurodegenerative Disorders
Inhibitors of diacylglycerol lipases, the main biosynthetic enzymes for 2-AG, have been studied for their effects in preclinical models of neurodegeneration and metabolic disorders. This research underscores the potential of targeting 2-AG metabolism in the treatment of various pathophysiological conditions (Janssen & van der Stelt, 2016).
Propiedades
Fórmula molecular |
C23H38O4 |
|---|---|
Peso molecular |
378.5 g/mol |
Nombre IUPAC |
1,3-dihydroxypropan-2-yl (5E,8E,11E,14E)-icosa-5,8,11,14-tetraenoate |
InChI |
InChI=1S/C23H38O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-23(26)27-22(20-24)21-25/h6-7,9-10,12-13,15-16,22,24-25H,2-5,8,11,14,17-21H2,1H3/b7-6+,10-9+,13-12+,16-15+ |
Clave InChI |
RCRCTBLIHCHWDZ-CGRWFSSPSA-N |
SMILES isomérico |
CCCCC/C=C/C/C=C/C/C=C/C/C=C/CCCC(=O)OC(CO)CO |
SMILES |
CCCCCC=CCC=CCC=CCC=CCCCC(=O)OC(CO)CO |
SMILES canónico |
CCCCCC=CCC=CCC=CCC=CCCCC(=O)OC(CO)CO |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



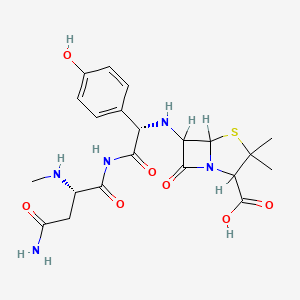
![(2S)-1-[(2S)-2-[[(2S)-2-acetamidopropanoyl]amino]propanoyl]-N-[(2S)-2-[(4-methyl-2-oxochromen-7-yl)amino]propanoyl]pyrrolidine-2-carboxamide](/img/no-structure.png)
![[(1S,2S,3Z,7S,11Z,13S,15S)-2-hydroxy-7-methyl-5-oxo-6-oxabicyclo[11.3.0]hexadeca-3,11-dien-15-yl] 2-(dimethylamino)acetate](/img/structure/B1238007.png)
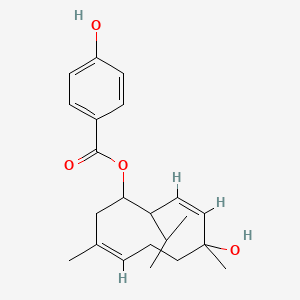
![1-[6-(4-chlorophenyl)imidazo[2,3-b][1,3]thiazol-5-yl]-N-[(3,4-dichlorophenyl)methoxy]methanimine](/img/structure/B1238009.png)
![[(7Z)-4-(Hydroxymethyl)-8-methyl-12-methylidene-13-oxo-3,14-dioxatricyclo[9.3.0.02,4]tetradec-7-en-10-yl] (E)-4-hydroxy-2-methylbut-2-enoate](/img/structure/B1238011.png)
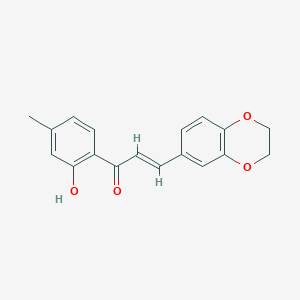
![[3-[2,3-dihydroxypropoxy(hydroxy)phosphoryl]oxy-2-[(E)-octadec-9-enoyl]oxypropyl] (E)-octadec-9-enoate](/img/structure/B1238013.png)
![[4-[[(2S)-2-acetamidopropanoyl]-[(1S)-1-carboxyethyl]amino]-3-amino-4-oxobutyl]-(hydroxymethyl)-oxophosphanium](/img/structure/B1238014.png)
![2-(4-Nitrophenoxy)-1-[4-(4-phenylphthalazin-1-yl)piperazin-1-yl]ethanone](/img/structure/B1238017.png)
![(E)-7-[2-morpholin-4-yl-3-oxo-5-[(4-phenylphenyl)methoxy]cyclopentyl]hept-4-enoic acid](/img/structure/B1238019.png)
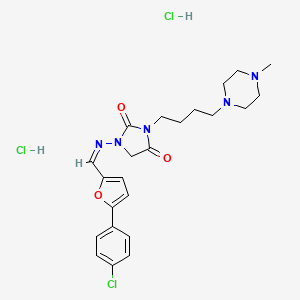
![[(1S,3Z)-3-[(2Z)-2-[(1R,3aS,7aS)-1-[(2R)-6-hydroxy-6-methylheptan-2-yl]-7a-methyl-2,3,3a,4,6,7-hexahydro-1H-inden-5-ylidene]ethylidene]-4-methylidenecyclohexyl] hydrogen sulfate](/img/structure/B1238024.png)
